molecular formula C23H19NO6 B2686058 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate CAS No. 478249-88-6

4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate

Cat. No.: B2686058
CAS No.: 478249-88-6
M. Wt: 405.406
InChI Key: ZTOYMNUVQHNJFB-UHFFFAOYSA-N
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Description

4-[3-Methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate is a complex organic compound featuring a combination of isoindole and furoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole intermediate, which is then coupled with a furoate derivative.

  • Preparation of Isoindole Intermediate

      Starting Material: Phthalic anhydride

      Reagents: Ammonia or primary amines

      Conditions: Heating under reflux in a suitable solvent like ethanol or acetic acid

  • Formation of the Methoxy-oxo Propyl Intermediate

      Starting Material: 3-methoxy-3-oxo-1-propyl bromide

      Reagents: Base such as potassium carbonate

      Conditions: Reflux in an aprotic solvent like acetone

  • Coupling Reaction

      Starting Material: Isoindole intermediate and methoxy-oxo propyl intermediate

      Reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: Room temperature in a solvent like dichloromethane

  • Final Esterification

      Starting Material: Coupled product

      Reagents: Furoic acid

      Conditions: Acidic conditions, often using a catalyst like sulfuric acid

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
    • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

  • Reduction

    • Reduction can occur at the carbonyl groups, converting them to alcohols.
    • Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions.
    • Reagents: Halogens, nitrating agents, or sulfonating agents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux

    Reduction: Sodium borohydride in methanol at room temperature

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for its potential as an anti-inflammatory or anticancer agent due to the presence of the isoindole moiety.

Medicine

    Drug Development: Potential precursor for the development of new pharmaceuticals targeting specific pathways.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate is largely dependent on its interaction with biological targets. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-Methoxy-3-oxo-1-(1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl acetate
  • 4-[3-Methoxy-3-oxo-1-(1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl benzoate

Uniqueness

  • Structural Complexity : The combination of isoindole and furoate moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
  • Versatility : The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-28-21(25)13-19(24-14-16-5-2-3-6-18(16)22(24)26)15-8-10-17(11-9-15)30-23(27)20-7-4-12-29-20/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYMNUVQHNJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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